

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Xylene

Cat. No.: B151644

[Get Quote](#)

This guide provides a comprehensive overview of the boiling and melting points of 1,3-dimethylbenzene, also known as **m-xylene**. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies for this compound.

Physicochemical Data of 1,3-Dimethylbenzene

1,3-Dimethylbenzene is an aromatic hydrocarbon with the chemical formula C₈H₁₀.^[1]^[2]

Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various scientific and industrial fields.

Data Summary

The boiling and melting points of 1,3-dimethylbenzene from various sources are summarized in the table below. The slight variations in reported values can be attributed to differences in experimental conditions and purity of the samples.

Physical Property	Value (°C)	Value (°F)	Value (K)	Source(s)
Boiling Point	139.1	282.4	412.25	[1] [3] [4] [5]
139	412.15	[6]		
138-139	411.15-412.15	[4]		
Melting Point	-47.872	-54.17	225.278	[4]
-49.7	-57.46	223.45	[1]	
-48	-54.4	225.15	[2] [4]	
-54	-65.2	219.15	[6]	
-54.2	-65.56	218.95	[3]	

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical analysis for identifying and assessing the purity of a substance.[\[7\]](#)[\[8\]](#)

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic temperature, while mixtures typically boil over a range of temperatures.

1. Capillary Method (Micro Method)

This method is suitable for small sample volumes.

- Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a capillary tube sealed at one end, and a small test tube.
- Procedure:
 - A small amount of the liquid sample (1,3-dimethylbenzene) is placed in the small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and escapes.
- As the temperature approaches the boiling point, the bubbling will become more rapid as the vapor of the substance escapes.
- The heating is then stopped, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.^[7]

2. Distillation Method

This method is used for larger quantities of liquid and also serves as a purification technique.

- Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
- Procedure:
 - The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
 - The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
 - The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.
 - The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.^[10]

Determination of Melting Point

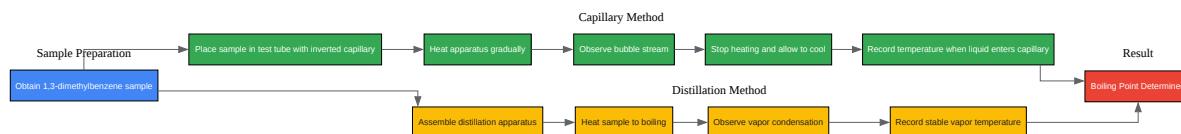
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities tend to lower and broaden the melting point range.[\[8\]](#)

1. Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

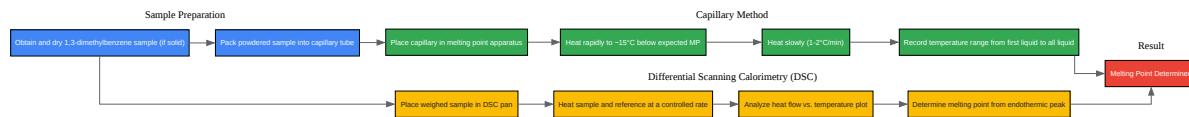
- Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube, a thermometer, and a capillary tube.[\[11\]](#)
- Procedure:
 - A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-4 mm.[\[12\]](#)
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[\[12\]](#)
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
 - The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[\[12\]](#)

2. Differential Scanning Calorimetry (DSC)


DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Apparatus: A Differential Scanning Calorimeter.
- Procedure:

- A small, accurately weighed sample is placed in a sealed pan, and an empty sealed pan is used as a reference.
- Both pans are heated at a controlled rate.
- As the sample melts, it absorbs additional energy (latent heat of fusion), creating a temperature difference between the sample and reference pans.
- The instrument measures the heat flow required to maintain both pans at the same temperature.
- The resulting plot of heat flow versus temperature shows a peak corresponding to the melting process, from which the melting point can be determined.


Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling and melting points of 1,3-dimethylbenzene.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gasmet.com [gasmet.com]
- 2. m-Xylene - Wikipedia [en.wikipedia.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. chembk.com [chembk.com]
- 5. Benzene, 1,3-dimethyl- [webbook.nist.gov]
- 6. 1,3-dimethylbenzene [stenutz.eu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. vernier.com [vernier.com]
- 11. janucc.nau.edu [janucc.nau.edu]

- 12. southalabama.edu [southalabama.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151644#1-3-dimethylbenzene-boiling-and-melting-points>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com